molecular formula C9H8N4O B8478742 (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanol

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanol

Cat. No. B8478742
M. Wt: 188.19 g/mol
InChI Key: DGAQXVLUQBVTTN-UHFFFAOYSA-N
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Patent
US08900549B2

Procedure details

To a mixture of 4-(hydroxymethyl)-benzenecarboximidic acid, ethyl ester, hydrochloride (1 mmol, 216 mg) and formamidine acetate (5 mmol, 521 mg) was added anhydrous hydrazine (20 mmol, 630 uL) the resulting viscous oil was allowed to stir. After 1 hour, acetic acid (3 mL) was added followed by sodium nitrite (690 mg, 10 mmol) as a finely divided powder. The now bright pink solution was allowed to stir for 15 minutes and then diluted with 15 mL of water. The aqueous crude reaction was subsequently extracted with methylene chloride (4×10 mL). The organic extracts were dried with MgSO4. After solvent removal, the crude pink product was purified by flash chromatography (silica gel) first washing with 100% methylene chloride, followed by methylene chloride with 1% methanol, giving (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanol (40 mg, 21%) as a bright pink solid. LRMS-ESI [M+H]− calcd. for C9H9N4O−: 189.08, found: 188.8.
Name
4-(hydroxymethyl)-benzenecarboximidic acid, ethyl ester, hydrochloride
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
521 mg
Type
reactant
Reaction Step One
Quantity
630 μL
Type
reactant
Reaction Step Two
Quantity
690 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[OH:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[NH:14])OCC)=[CH:6][CH:5]=1.C(O)(=O)C.[CH:19]([NH2:21])=[NH:20].NN.[N:24]([O-])=O.[Na+]>O.C(O)(=O)C>[N:20]1[CH:19]=[N:21][N:14]=[C:10]([C:7]2[CH:6]=[CH:5][C:4]([CH2:3][OH:2])=[CH:9][CH:8]=2)[N:24]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
4-(hydroxymethyl)-benzenecarboximidic acid, ethyl ester, hydrochloride
Quantity
216 mg
Type
reactant
Smiles
Cl.OCC1=CC=C(C=C1)C(OCC)=N
Name
Quantity
521 mg
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Step Two
Name
Quantity
630 μL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
690 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The aqueous crude reaction
EXTRACTION
Type
EXTRACTION
Details
was subsequently extracted with methylene chloride (4×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried with MgSO4
CUSTOM
Type
CUSTOM
Details
After solvent removal
CUSTOM
Type
CUSTOM
Details
the crude pink product was purified by flash chromatography (silica gel)
WASH
Type
WASH
Details
first washing with 100% methylene chloride

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=NC(=NN=C1)C1=CC=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 21.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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